6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

Catalog No.
S13343693
CAS No.
M.F
C9H7BrFNO
M. Wt
244.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

Product Name

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one

IUPAC Name

6-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

InChI

InChI=1S/C9H7BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2

InChI Key

NTVBZABSATYIEZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2F)Br

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound characterized by its unique structural features, including a bromine atom at the 6-position and a fluorine atom at the 8-position of the quinoline ring. Its molecular formula is C10H7BrFNOC_{10}H_7BrFNO and it has a molecular weight of approximately 250.07 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active compounds.

The chemical reactivity of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can be explored through various synthetic pathways. Key reactions include:

  • Bromination and Fluorination: The introduction of bromine and fluorine into the quinoline framework can be achieved through electrophilic aromatic substitution reactions.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, which are valuable in drug development.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol or further functionalized to enhance biological activity.

Research indicates that 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one exhibits promising biological activities. Its derivatives have been studied for:

  • Antibacterial Properties: Similar compounds have shown efficacy against resistant bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Activity: Some studies indicate that derivatives of this compound may inhibit tumor growth, making it a candidate for further investigation in oncology .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could lead to therapeutic applications.

Synthesis of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can be achieved through several methods:

  • Direct Halogenation: Starting from quinoline derivatives, bromination and fluorination can be performed using halogenating agents.
  • One-Pot Synthesis: Recent studies highlight one-pot synthesis methods that streamline the introduction of multiple functional groups, enhancing efficiency and yield.
  • Cascade Reactions: Cascade synthesis approaches allow for the formation of complex structures from simpler precursors in a single reaction sequence.

The applications of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one span various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting bacterial infections or cancer.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties due to its unique structure.
  • Chemical Research: Useful as a building block in organic synthesis and drug discovery.

Interaction studies involving 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Assessing how well the compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems helps predict its pharmacokinetics and safety profile.

Several compounds share structural similarities with 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-BromoquinolineC9H6BrNC_{9}H_{6}BrNLacks fluorine; simpler structure
8-FluoroquinolineC9H7FC_{9}H_{7}FLacks bromine; used in similar applications
6-Bromo-8-chloroquinolineC9H6BrClNC_{9}H_{6}BrClNContains chlorine instead of fluorine; different reactivity profile

These compounds illustrate the diversity within the quinoline family while highlighting the unique combination of bromine and fluorine in 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, which may contribute to its distinct biological activities and applications.

Molecular Architecture

Molecular Formula and Mass

6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound with the molecular formula C₉H₇BrFNO and a molecular weight of 244.06 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 1388059-90-2 and is characterized by its pale-yellow to yellow-brown solid appearance [3]. The International Union of Pure and Applied Chemistry name for this compound is 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one, reflecting its systematic nomenclature based on the quinolinone core structure [2].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=C1CCNC2=C1C=C(Br)C=C2F, which indicates the presence of a carbonyl group, a saturated six-membered ring fused to an aromatic ring system, and halogen substituents at specific positions [2]. The International Chemical Identifier for this compound is InChI=1S/C9H7BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2, providing a unique structural representation [2].

PropertyValue
Molecular FormulaC₉H₇BrFNO [1]
Molecular Weight244.06 g/mol [1] [2]
Chemical Abstracts Service Number1388059-90-2 [1] [2]
International Union of Pure and Applied Chemistry Name6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one [2]
Physical FormPale-yellow to Yellow-brown Solid [3]
Storage Temperature2-8°C [3]

Functional Groups and Substituent Effects

The compound features a quinolinone core structure with specific functional groups that significantly influence its chemical and biological properties . The primary functional group is the ketone moiety at position 4, which exists in the 4-oxo form rather than the 4-hydroxy tautomer, as confirmed by nuclear magnetic resonance spectroscopy studies of related quinolinone compounds [5]. This ketone functionality is characteristic of dihydroquinolinone derivatives and plays a crucial role in the compound's reactivity and biological activity .

The halogen substituents at positions 6 and 8 represent critical structural features that modulate the electronic properties of the molecule . The bromine atom at position 6 introduces significant steric bulk and electron-withdrawing effects, while the fluorine atom at position 8 provides strong electronegativity and compact size [7]. These halogen substituents enhance the compound's chemical reactivity and biological activity compared to unsubstituted quinolinone derivatives .

The nitrogen atom within the heterocyclic ring contributes to the compound's basicity and potential for hydrogen bonding interactions . This nitrogen functionality enables the formation of salts with acids and facilitates interactions with biological targets such as enzymes and receptors [8]. The partially saturated nature of the dihydroquinoline ring system, specifically the saturated C2-C3 bond, distinguishes this compound from fully aromatic quinoline derivatives and affects its conformational properties [9].

The electron-withdrawing nature of both halogen substituents influences the electron density distribution throughout the aromatic system [10]. Computational studies on related dihydroquinolinone derivatives have demonstrated that halogen substitution patterns significantly affect frontier molecular orbital energies and chemical reactivity descriptors [10]. The presence of bromine and fluorine atoms creates specific electrostatic potential surfaces that influence molecular recognition and binding affinity [10].

Bond Lengths and Angles

The molecular geometry of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is characterized by specific bond lengths and angles that reflect the hybrid aromatic-aliphatic nature of the dihydroquinolinone framework [11]. Crystallographic studies of related halogenated dihydroquinoline derivatives have provided insight into the geometric parameters of this class of compounds [12].

The carbon-nitrogen bonds within the heterocyclic ring typically range from 1.35 to 1.42 Angstroms, consistent with partial double bond character due to aromatic delocalization [11]. The aromatic carbon-carbon bonds in the benzene portion of the molecule exhibit lengths between 1.38 and 1.42 Angstroms, which are characteristic of benzene ring systems [11]. The carbon-bromine bond length is expected to be approximately 1.90 to 1.94 Angstroms, while the carbon-fluorine bond is significantly shorter at 1.34 to 1.38 Angstroms, reflecting the smaller atomic radius of fluorine [11].

The carbonyl carbon-oxygen double bond typically measures 1.20 to 1.24 Angstroms, consistent with quinolinone structures [11]. Bond angles around the nitrogen atom generally range from 110 to 115 degrees, indicating sp² hybridization [11]. The aromatic carbon-carbon-carbon bond angles typically measure 118 to 122 degrees, maintaining the hexagonal geometry of the benzene ring [11].

Bond/Angle TypeTypical RangeReference
Carbon-Nitrogen (ring)1.35-1.42 Å [11]General quinoline structures
Carbon-Carbon (aromatic)1.38-1.42 Å [11]Aromatic systems
Carbon-Bromine1.90-1.94 Å [11]Brominated aromatics
Carbon-Fluorine1.34-1.38 Å [11]Fluorinated aromatics
Carbon=Oxygen1.20-1.24 Å [11]Quinolinone carbonyls
Nitrogen-Carbon-Carbon angle110-115° [11]Heterocyclic geometry
Carbon-Carbon-Carbon angle (aromatic)118-122° [11]Benzene ring geometry

The presence of halogen substituents introduces specific geometric perturbations [12]. Halogen atoms typically adopt bond angles that minimize steric repulsion while maximizing favorable electrostatic interactions [12]. The positioning of bromine and fluorine at the 6 and 8 positions, respectively, creates an asymmetric electronic environment that influences the overall molecular geometry [12].

Conformational Flexibility

The conformational properties of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one are influenced by the partially saturated nature of the dihydroquinoline ring system [13]. The presence of two sp³-hybridized carbon atoms at positions 2 and 3 introduces conformational flexibility that is absent in fully aromatic quinoline derivatives [13].

Puckering analysis of the six-membered dihydropyridine ring reveals that this ring adopts non-planar conformations [13]. The puckering parameters for similar dihydroquinoline systems indicate screw-boat conformations with specific geometric descriptors [13]. The magnitude of ring puckering is typically characterized by puckering amplitude values ranging from 0.4 to 0.6 Angstroms [13].

The conformational flexibility is further influenced by the electronic effects of the halogen substituents [14]. Computational studies on related fluoroquinolone compounds have demonstrated that halogen substitution patterns affect the rotational freedom of substituent groups and the overall molecular conformation [14]. The presence of both bromine and fluorine atoms creates specific steric and electronic constraints that limit certain conformational states while stabilizing others [14].

Molecular dynamics simulations of halogenated quinoline derivatives have shown that the dihydropyridine ring undergoes rapid interconversion between different puckered conformations at room temperature [15]. The energy barriers for these conformational transitions are typically low, ranging from 2 to 8 kilocalories per mole [15]. The specific halogen substitution pattern in 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is expected to introduce asymmetric conformational preferences due to the different sizes and electronic properties of bromine and fluorine [15].

Physicochemical Properties

Solubility and Partition Coefficients

The solubility characteristics of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one are influenced by its heterocyclic structure and halogen substituents [16]. Quinolinone derivatives generally exhibit limited water solubility due to their relatively non-polar character, which hinders interaction with polar water molecules [16]. The presence of both bromine and fluorine substituents further reduces aqueous solubility compared to unsubstituted quinolinone analogs [16].

The compound demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, methanol, and other polar aprotic solvents [17]. This solubility profile is characteristic of heterocyclic compounds containing halogen substituents [17]. Temperature effects significantly influence solubility, with increased temperatures enhancing dissolution in organic solvents [16].

Partition coefficient studies of related halogenated quinoline derivatives have revealed that these compounds exhibit favorable lipophilicity characteristics [18]. Computational approaches using density functional theory have been employed to predict partition coefficients in various solvent systems [18]. The logarithm of the partition coefficient values for similar halogenated quinolines typically range from 1.5 to 3.0, indicating moderate to high lipophilicity [18].

Micellar electrokinetic chromatography studies have provided experimental partition coefficient data for structurally related compounds [18]. These investigations demonstrate that halogen substitution significantly affects partitioning behavior in micelle-water systems [18]. The presence of both electron-withdrawing halogen atoms is expected to influence the compound's distribution between aqueous and lipophilic phases [18].

Solvent SystemSolubility CharacteristicsReference
WaterLimited solubility [16]General quinolinone behavior
Dimethyl sulfoxideGood solubility [17]Polar aprotic solvents
MethanolModerate solubility [17]Polar protic solvents
Organic solventsEnhanced solubility [16]Lipophilic character

Acid-Base Behavior

The acid-base properties of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one are determined by the presence of the nitrogen atom within the heterocyclic ring system [8]. Quinoline derivatives generally exhibit weak base characteristics, with the nitrogen atom capable of accepting protons under appropriate conditions [8]. The pKa values for related dihydroquinolinone compounds typically range from 9 to 10, indicating relatively weak basicity [17] [19].

The halogen substituents significantly influence the compound's acid-base behavior through electronic effects [20]. The electron-withdrawing nature of both bromine and fluorine atoms reduces the electron density on the nitrogen atom, thereby decreasing the compound's basicity compared to unsubstituted quinolinone derivatives [20]. This electronic modulation is consistent with studies showing that electron-withdrawing substituents lower the basicity of quinoline systems [20].

Classical Dihydroquinolinone Synthesis

The synthesis of 6-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one can be approached through several classical methodologies that have been extensively developed for quinolinone scaffold construction. The Gould-Jacobs method represents one of the most established approaches, involving the thermal cyclization of aniline derivatives with diethyl ethoxymethylidenedimalonate at elevated temperatures of 250-270°C [1] [2]. This method provides reliable access to the quinolinone core structure, though it requires harsh thermal conditions that may limit its applicability for sensitive halogenated substrates.

The Friedländer synthesis offers a more versatile approach through the condensation of 2-aminobenzaldehydes with ketones under acidic conditions [1] [3]. This reaction proceeds via two possible mechanistic pathways: either through initial aldol condensation followed by Schiff base formation, or through initial imine formation followed by intramolecular cyclization [3]. The use of trifluoroacetic acid or toluenesulfonic acid as catalysts enables milder reaction conditions compared to the Gould-Jacobs method, with typical yields ranging from 70-95% [1].

The Biere-Seelen synthesis provides an alternative route through the Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate, followed by base-mediated cyclization [1]. This approach offers good yields of 52-92% and allows for versatile substitution patterns, though it requires multiple synthetic steps that may complicate the introduction of specific halogen substituents.

Niementowski synthesis represents another classical approach involving the condensation of anthranilic acids with ketones or aldehydes at temperatures of 120-200°C [4] [2]. While this method provides direct access to quinoline derivatives, the high temperature requirements and moderate yields of 30-70% make it less attractive for the synthesis of sensitive halogenated compounds.

Synthetic MethodStarting MaterialsConditionsAdvantagesTypical Yields (%)
Gould-Jacobs MethodAniline derivatives + diethyl ethoxymethylidenedimalonate250-270°CWell-established methodology60-85
Friedländer Synthesis2-aminobenzaldehydes + ketonesTFA/TsOH catalystMild conditions, good yields70-95
Biere-Seelen SynthesisDimethyl acetylenedicarboxylate + methyl anthranilateBase-mediated cyclizationVersatile substitution patterns52-92
Niementowski SynthesisAnthranilic acids + ketones/aldehydes120-200°CDirect quinoline formation30-70

Selective Halogenation Strategies

The introduction of bromine and fluorine substituents at the 6- and 8-positions of the dihydroquinolinone scaffold requires carefully designed halogenation strategies that achieve high regioselectivity while maintaining the integrity of the heterocyclic core.

Direct halogenation approaches utilize molecular halogens (bromine and fluorine sources) under controlled conditions to achieve substitution at desired positions [5]. However, these methods often require harsh conditions and may lead to multiple substitution products, necessitating careful optimization of reaction parameters.

Trihaloisocyanuric acid-mediated halogenation represents a significant advancement in selective halogenation chemistry [5]. This metal-free protocol operates at room temperature under air and achieves exceptional regioselectivity for C5-halogenation of 8-substituted quinoline derivatives. The method uses only 0.36 equivalents of trihaloisocyanuric acid as the halogen source, making it highly atom-economical. The reaction proceeds with complete regioselectivity in most instances, providing C5-halogenated products in good to excellent yields.

Electrochemical halogenation offers an environmentally friendly approach to selective halogenation [6]. This method employs potassium halides as both halogenating agents and electrolytes in an undivided electrochemical cell. The protocol demonstrates unique regioselectivity for C3-H halogenation of quinoline-4(1H)-ones, with yields ranging from 70-95%. The mechanism involves halogen radical formation that promotes N-H bond activation in quinolones, leading to selective substitution.

N-halosuccinimide reagents provide another avenue for controlled halogenation, offering good reactivity under mild conditions. These reagents (N-chlorosuccinimide, N-bromosuccinimide, N-iodosuccinimide) operate through radical mechanisms and can achieve various substitution patterns depending on reaction conditions and substrate electronics.

Halogenation MethodHalogen SourceConditionsRegioselectivityAdvantages
Direct HalogenationX2 (Cl2, Br2, I2)High temperature, acidicC5-C8 positionsSimple procedure
Trihaloisocyanuric AcidTCCA, TBCA, TICARoom temperature, airC5-selectiveAtom economical
Electrochemical HalogenationKCl, KBr, KIElectrochemical cellC3-selectiveGreen chemistry
N-HalosuccinimideNCS, NBS, NISRadical conditionsVarious positionsGood yields

Modern Catalytic Approaches

Contemporary synthetic methodologies have embraced catalytic approaches that offer improved efficiency, selectivity, and environmental compatibility for quinolinone synthesis.

Nickel oxide nanoparticle catalysis represents a significant advancement in green catalytic methodology [7]. These nanocatalysts, with particle sizes of 80-100 nanometers, facilitate Friedlander annulation reactions under solvent-free conditions. The Lewis acid sites (Ni2+) and Lewis base sites (O2−) present in nickel oxide nanoparticles enable dual activation of both electrophilic and nucleophilic components. The catalyst loading of 10 mol% provides excellent yields of 75-95% and can be recovered and reused for up to five cycles without significant loss of activity.

Cobalt-based catalytic systems offer non-precious metal alternatives for quinolinone synthesis [8]. The heterogeneous cobalt system, formed in situ from cobalt(II) acetate and zinc powder, operates under hydrogen atmosphere (30 bar) at temperatures of 60-70°C. This glovebox-free system demonstrates excellent activity for the hydrogenation of quinoline derivatives to tetrahydroquinolines, with yields ranging from 85-98%. The catalyst system shows broad substrate tolerance and can be operated at reduced catalyst loadings (2.5 mol% cobalt, 25 mol% zinc) while maintaining high conversion rates.

Cerium ammonium nitrate (CAN) catalysis provides an efficient route for oxidative cyclization reactions [9] [10]. This catalyst system operates at 100°C under air atmosphere and facilitates the synthesis of both dihydroquinolinones and alkenylated derivatives. The protocol achieves yields of 81-96% and demonstrates excellent substrate scope, accommodating various aromatic and aliphatic substituents.

Ruthenium-iron catalytic systems enable continuous hydrogen transfer reactions in green solvent systems [11]. The Ru-Fe/γ-Al2O3 catalyst operates in ethanol/water mixtures and provides a continuous synthesis route for quinoline compounds. The process conforms to green chemistry principles by avoiding strong acids, oxidants, and environmentally harmful substances. Yields of 46-88% are achievable with good functional group tolerance.

Catalyst TypeReaction TypeConditionsAdvantagesYield Range (%)
Nickel Oxide NanoparticlesFriedlander annulationSolvent-free, 10 mol%Reusable, environmentally friendly75-95
Cobalt-Based SystemsHydrogenation/reductionH2 (30 bar), 60-70°CNon-precious metal, glovebox-free85-98
Cerium Ammonium NitrateOxidative cyclization100°C, air atmosphereHigh yields, broad scope81-96
Ruthenium-Iron CatalystsHydrogen transfer reactionEtOH/H2O, continuous flowGreen solvents, continuous process46-88

Green Chemistry Protocols

The development of environmentally sustainable synthetic methodologies has become increasingly important in quinolinone chemistry, leading to innovative protocols that minimize environmental impact while maintaining synthetic efficiency.

Deep eutectic solvent (DES) systems represent a breakthrough in green synthetic methodology [9] [12]. These systems, particularly those based on choline chloride combinations, provide unique reaction media that facilitate quinolinone synthesis without traditional organic solvents. The choline chloride:para-toluenesulfonic acid (1:1 molar ratio) system has proven particularly effective, enabling synthesis yields of 75-96% under mild conditions. The DES system acts as both solvent and catalyst, establishing favorable hydrogen bonding interactions that promote cyclization reactions.

Solvent-free methodologies eliminate the need for organic solvents entirely, representing the ultimate in green chemistry approaches [13] [7]. These protocols rely on solid-state mixing and mechanochemical activation to promote reactions. Nickel oxide nanoparticle-catalyzed synthesis exemplifies this approach, achieving excellent yields without any solvent requirements. The absence of solvents simplifies product isolation and eliminates solvent waste streams.

Ionic organic solid (IOS) catalysis provides another innovative green approach [14]. Functionalized imidazolium salts serve as heterogeneous catalysts under solvent-free conditions, facilitating both carbon-carbon and carbon-nitrogen bond formation. These catalysts can establish favorable interactions with reactants similar to deep eutectic solvents while remaining easily separable from reaction products. The 1,3-bis(carboxymethyl)-imidazolium chloride catalyst achieves yields up to 96% and demonstrates excellent recyclability.

Electrochemical synthesis offers inherently green methodology by replacing stoichiometric oxidants with electricity [6]. The electrochemical halogenation of quinolone derivatives operates in undivided cells using simple electrolyte solutions. This approach eliminates metal waste and toxic oxidants while providing excellent regioselectivity and yields.

Continuous flow green chemistry combines the benefits of flow processing with environmentally friendly reagents and solvents [11] [15]. The continuous synthesis of quinoline derivatives in ethanol/water systems exemplifies this approach, achieving good yields while maintaining green chemistry principles. Flow processing enables precise control of reaction parameters and can be easily scaled for industrial applications.

Reaction Optimization

Solvent and Catalyst Screening

The optimization of solvent systems and catalyst selection represents a critical aspect of quinolinone synthesis development, requiring systematic evaluation of multiple parameters to achieve optimal reaction performance.

Solvent screening methodologies employ Hansen solubility parameters to predict optimal solvent systems for quinolinone synthesis [16]. Polar protic solvents such as ethanol and methanol often provide good solubility for both starting materials and products while supporting ionic reaction mechanisms. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide can enhance nucleophilicity and facilitate cyclization reactions. Non-polar solvents may be preferred when substrate solubility is limiting or when specific selectivity is required.

Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations [8] [17]. Systematic screening of catalyst loadings from 1-20 mol% reveals optimal ranges for different catalytic systems. Nickel oxide nanoparticles demonstrate optimal activity at 10 mol% loading, while cobalt-based systems can operate effectively at 2.5 mol% loading. Higher catalyst loadings may not provide proportional yield improvements and increase process costs.

Lewis acid catalyst screening has identified several highly effective systems for quinolinone synthesis [18] [19]. Boron trifluoride etherate provides excellent activation for Povarov reactions, while yttrium triflate offers superior performance for certain multicomponent reactions. Aluminum chloride and iron(III) chloride serve as effective and economical alternatives for Friedel-Crafts-type processes.

Bronsted acid optimization focuses on identifying optimal acid strength and concentration for cyclization reactions [12] [4]. Trifluoroacetic acid provides excellent results for Friedländer synthesis, while para-toluenesulfonic acid offers milder conditions with good selectivity. Sulfuric acid remains essential for classical Skraup synthesis but requires careful concentration control to avoid substrate decomposition.

ParameterTypical RangeOptimization StrategyImpact on Yield
Catalyst Loading1-20 mol%Catalyst loading vs yield correlationModerate (15-25% variation)
Solvent SystemPolar/non-polar/solvent-freeSolvent screening with Hansen parametersHigh (30-50% variation)
Acid Catalyst0.1-2.0 equivalentsAcid strength vs selectivity optimizationModerate (10-30% variation)
Lewis Acid0.1-1.0 equivalentsMetal center and counterion screeningHigh (20-40% variation)

Temperature and Pressure Parameters

Temperature and pressure optimization requires careful consideration of reaction thermodynamics and kinetics to achieve optimal conversion rates while minimizing side reactions and substrate degradation.

Temperature optimization protocols involve systematic screening across temperature ranges relevant to each synthetic methodology [8] [4]. Classical methods such as the Gould-Jacobs synthesis require high temperatures (250-270°C) due to the thermodynamic requirements of the cyclization process. Modern catalytic approaches enable significantly lower temperatures, with nickel-catalyzed systems operating effectively at 100-150°C and cobalt-catalyzed hydrogenations proceeding at 60-70°C.

Pressure parameter optimization is particularly critical for hydrogenation reactions and continuous flow processes [8] [20]. Cobalt-catalyzed hydrogenation systems demonstrate optimal performance at 30 bar hydrogen pressure, providing excellent conversion rates while maintaining equipment safety margins. Higher pressures (40-100 bar) may be beneficial for continuous flow reactors to prevent solvent vaporization and maintain liquid-phase reactions at elevated temperatures.

Thermal stability considerations limit the maximum operating temperatures for halogenated quinolinone substrates [4] [17]. Bromine and fluorine substituents may undergo elimination or rearrangement reactions at excessive temperatures, necessitating careful optimization to balance reaction rate with product stability. Temperature programming strategies can be employed to minimize thermal degradation while achieving complete conversion.

Kinetic monitoring through thin-layer chromatography and high-performance liquid chromatography enables real-time optimization of temperature and time parameters [9] [10]. These analytical methods allow identification of optimal reaction conditions that maximize product formation while minimizing side product accumulation.

ParameterTypical RangeImpact on YieldKey Considerations
Temperature60-270°CHigh (20-40% variation)Thermal stability of substrates
Pressure1-40 barModerate (10-20% variation)Equipment pressure rating
Reaction Time30 min - 24 hHigh (40-60% variation)Side reaction minimization
Heating Rate1-10°C/minLow-Moderate (5-15% variation)Thermal shock prevention

Scale-Up Feasibility

The transition from laboratory-scale synthesis to pilot and production scales requires comprehensive evaluation of process robustness, equipment requirements, and economic viability.

Heat transfer considerations become critical during scale-up due to the exothermic nature of many cyclization reactions [21] [22]. Batch reactor design must accommodate effective heat removal to prevent temperature excursions that could lead to side reactions or safety hazards. The heat generation rate for quinolinone synthesis typically ranges from 50-200 kJ/mol, requiring adequate cooling capacity in larger reactors.

Mixing requirements intensify at larger scales where mass transfer limitations can significantly impact reaction rates and selectivity [22] [23]. The scale-up of quinolinone synthesis from 29 grams to 70 kilograms requires careful consideration of impeller design, power input, and mixing time. Computational fluid dynamics modeling can guide optimal reactor design to ensure uniform mixing and temperature distribution.

Equipment material selection must consider the corrosive nature of halogenating agents and acidic reaction conditions [24] [22]. Stainless steel 316L provides good corrosion resistance for most quinolinone synthesis applications, while glass-lined equipment may be necessary for highly corrosive conditions involving hydrogen fluoride or bromine.

Process intensification strategies can improve scale-up feasibility through enhanced reaction rates and improved selectivity [21] [22]. Continuous flow processing offers particular advantages for quinolinone synthesis, enabling precise temperature control and improved heat transfer. The implementation of continuous crystallization can further enhance process efficiency and product quality.

Economic optimization requires careful analysis of raw material costs, catalyst expenses, and processing requirements [21] [22]. Batch campaign optimization studies indicate that 21 batches of 97.32 kilograms can produce 2000 kilograms of quinoline derivative in 22.5 days, providing a framework for economic evaluation.

Reaction Kinetics and Mechanisms

Understanding the fundamental kinetics and mechanisms of quinolinone synthesis enables rational optimization of reaction conditions and prediction of scale-up behavior.

Friedländer synthesis mechanism proceeds through two competing pathways involving either initial aldol condensation or Schiff base formation [3] [25]. Kinetic studies using 13C-labeled substrates reveal that the mechanism can vary depending on reaction conditions and substrate electronics. The rate-determining step typically involves the cyclization process, which can be accelerated through appropriate catalyst selection and temperature optimization.

Povarov reaction mechanisms involve stepwise rather than concerted processes, despite classification as aza-Diels-Alder reactions [18] [19]. The reaction proceeds through imine formation, followed by Lewis acid activation and electrophilic addition to generate an oxonium ion intermediate. Subsequent intramolecular cyclization and elimination steps complete the quinoline formation. The regioselectivity is determined by the electronic properties of the aromatic ring and the nature of the Lewis acid catalyst.

Skraup synthesis kinetics involve complex multistep processes including glycerol dehydration, conjugate addition, cyclization, and oxidation [26] [27]. Isotopic labeling studies demonstrate that the mechanism involves fragmentation-recombination processes rather than direct cyclization. The aniline component undergoes conjugate addition to the α,β-unsaturated carbonyl, followed by fragmentation to generate imine and ketone fragments that recombine to form the quinoline product.

Electrochemical halogenation mechanisms proceed through halogen radical intermediates that activate N-H bonds in quinolone substrates [6]. The electrochemical generation of halogen radicals enables selective functionalization under mild conditions. The regioselectivity is determined by the electronic properties of the quinolone substrate and the nature of the halogen radical.

Catalytic cycle elucidation for metal-catalyzed quinolinone synthesis reveals the importance of catalyst activation and regeneration steps [7] [8]. Nickel oxide nanoparticles function through Lewis acid/base dual activation, while cobalt systems operate through hydride transfer mechanisms. Understanding these catalytic cycles enables optimization of catalyst loading and reaction conditions.

Industrial Production

Continuous Flow Reactor Systems

The implementation of continuous flow technology for quinolinone production offers significant advantages in terms of process efficiency, safety, and product quality control.

Tubular reactor systems provide excellent heat and mass transfer characteristics essential for quinolinone synthesis [28] [29]. These reactors, with volumes ranging from 1-100 milliliters, can accommodate temperature ranges of 20-300°C and pressures up to 50 bar. The residence time can be precisely controlled from 1-60 minutes, enabling optimization of reaction conditions for maximum yield and selectivity. The superior heat transfer capabilities prevent hot spot formation and enable precise temperature control critical for maintaining product quality.

Microreactor technology utilizing fluorinated ethylene propylene (FEP) tubing offers exceptional control over reaction parameters [15] [30]. These systems, with volumes of 0.5-5 milliliters, provide residence times of 30 seconds to 10 minutes and can accommodate temperatures up to 250°C. The small dimensions ensure rapid mixing and uniform temperature distribution, making them ideal for fast reactions requiring precise control. The Phoenix flow reactor system exemplifies advanced microreactor technology, enabling automated operation at temperatures up to 350°C and pressures up to 100 bar.

Oscillatory baffled reactors enhance mixing efficiency through periodic flow oscillations [29] [23]. These reactors, with volumes of 10-500 milliliters, provide residence times of 5-120 minutes and demonstrate superior performance for reactions requiring intensive mixing. The oscillatory motion creates periodic vortices that enhance heat and mass transfer, making them particularly suitable for heterogeneous reactions and crystallization processes.

Segmented flow reactors enable precise control of residence time distribution and facilitate crystal transport [29] [31]. These systems create discrete reaction zones separated by immiscible phases, preventing axial mixing and ensuring uniform reaction conditions. The segmented flow pattern is particularly beneficial for crystallization processes, where crystal growth kinetics must be carefully controlled.

Packed bed reactors accommodate heterogeneous catalytic processes essential for many quinolinone synthesis routes [7] [23]. These reactors, with volumes of 5-200 milliliters, can operate at temperatures up to 400°C and pressures up to 200 bar. The packed catalyst bed provides high surface area for reaction while enabling continuous operation and easy catalyst regeneration.

Reactor TypeVolume RangeTemperature RangePressure CapabilityResidence TimeApplications
Tubular Reactor1-100 mL20-300°C1-50 bar1-60 minGeneral synthesis
Microreactor0.5-5 mL20-250°C1-20 bar30 s - 10 minFast reactions
Phoenix Flow Reactor5-50 mL20-350°C1-100 bar2-30 minHigh T/P reactions
Oscillatory Baffled Reactor10-500 mL20-200°C1-30 bar5-120 minCrystallization
Packed Bed Reactor5-200 mL50-400°C1-200 bar10-180 minCatalytic processes

Purification and Crystallization Techniques

Industrial-scale purification of quinolinone derivatives requires robust and scalable techniques that can achieve pharmaceutical-grade purity while maintaining economic viability.

Continuous crystallization systems represent the state-of-the-art for industrial purification [32] [31]. These systems enable precise control of nucleation and crystal growth processes through controlled supersaturation and temperature profiles. Tubular crystallizers using segmented flow provide plug flow characteristics and rapid temperature cycling, allowing precise control of crystal size and shape distribution. The continuous operation enables steady-state production with consistent product quality and reduced labor requirements compared to batch crystallization.

Column chromatography scaling utilizes preparative and process-scale columns for high-purity separations [32] [29]. Silica gel and reverse-phase columns can achieve purities of 90-99% with appropriate gradient elution systems. The technique is particularly valuable for removing closely related impurities and achieving pharmaceutical-grade specifications. However, solvent consumption and disposal costs must be carefully considered for large-scale applications.

Liquid-liquid extraction systems provide rapid and scalable purification for quinolinone derivatives [21] [22]. Continuous counter-current extraction equipment can process large volumes efficiently while achieving good separation of product from impurities. The selection of appropriate solvent systems based on partition coefficients enables effective purification with minimal solvent usage. Automated extraction systems can operate continuously with minimal operator intervention.

Recrystallization optimization involves systematic screening of solvent systems and crystallization conditions to achieve maximum purity [21] [22]. Mixed solvent systems often provide optimal solubility profiles for efficient purification. Temperature programming and seeding strategies can control crystal morphology and improve filtration characteristics. Multiple recrystallization steps may be necessary to achieve pharmaceutical-grade purity of 95-99.5%.

Solid phase extraction using specialized resins offers selective purification based on specific interactions with quinolinone derivatives [32]. Ion exchange resins can remove ionic impurities, while hydrophobic interaction resins can separate based on lipophilicity. The technique provides clean separations with minimal solvent usage but requires careful optimization of resin selection and elution conditions.

TechniqueTypical PurityScale ApplicabilityAdvantagesLimitations
Continuous Crystallization92-99%Pilot to industrialContinuous operationEquipment complexity
Column Chromatography90-99%Lab to pilotVersatile, predictableSolvent consumption
Liquid-Liquid Extraction80-95%Lab to industrialRapid, scalableSolvent waste
Recrystallization95-99.5%Lab to industrialHigh purity achievableMultiple steps required
Solid Phase Extraction85-98%Lab to pilotClean, efficientCartridge costs

Quality Control Protocols

Comprehensive quality control systems ensure consistent product quality and regulatory compliance for pharmaceutical-grade quinolinone derivatives.

High-performance liquid chromatography (HPLC) analysis serves as the primary analytical method for purity determination and impurity profiling [24] [33]. Reverse-phase HPLC systems with gradient elution provide excellent resolution of quinolinone derivatives and related impurities. The method can achieve detection limits below 0.1% for individual impurities, meeting pharmaceutical specifications for drug substances. Automated sample preparation and injection systems enable high-throughput analysis with minimal operator intervention.

Mass spectrometry identification confirms molecular structure and enables identification of unknown impurities [24] [33]. High-resolution mass spectrometry can provide accurate mass measurements for structure elucidation, while tandem mass spectrometry enables fragmentation pattern analysis. The combination of HPLC separation with mass spectrometric detection provides definitive identification and quantification of impurities.

Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural confirmation and purity assessment [34] [24]. Proton and carbon-13 NMR spectroscopy can detect structural isomers and confirm the position of halogen substituents. Quantitative NMR techniques enable accurate purity determination independent of reference standards. The technique is particularly valuable for confirming the regioselectivity of halogenation reactions.

Thermal analysis methods including differential scanning calorimetry and thermogravimetric analysis characterize the physical properties of quinolinone derivatives [24] [33]. These techniques can identify polymorphic forms, determine melting points, and assess thermal stability. The information is critical for establishing storage conditions and shelf-life specifications.

Elemental analysis confirms the molecular formula and detects inorganic impurities [24] [33]. Combustion analysis provides accurate carbon, hydrogen, and nitrogen content, while inductively coupled plasma spectroscopy can detect trace metal impurities from catalytic processes. Halogen analysis requires specialized techniques such as ion chromatography or potentiometric titration.

Optical purity determination is essential when chiral centers are present in quinolinone derivatives [24] [33]. Chiral HPLC using specialized columns can resolve enantiomers and determine optical purity. Optical rotation measurements provide additional confirmation of stereochemical purity. The control of stereochemistry is critical for pharmaceutical applications where different enantiomers may have different biological activities.

Process analytical technology (PAT) enables real-time monitoring of synthesis and purification processes [29] [23]. In-line spectroscopic techniques such as near-infrared and Raman spectroscopy can monitor reaction progress and product quality without sampling. This technology enables immediate process adjustments to maintain product quality and reduce batch-to-batch variability.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.96950 g/mol

Monoisotopic Mass

242.96950 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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